4-(2-Hydroxyethoxy)-3,4-dimethylcyclohexa-2,5-dien-1-one
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Overview
Description
4-(2-Hydroxyethoxy)-3,4-dimethylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes a hydroxyethoxy group and two methyl groups attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-3,4-dimethylcyclohexa-2,5-dien-1-one typically involves the reaction of 4-hydroxy-3,4-dimethylcyclohexa-2,5-dien-1-one with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethoxy)-3,4-dimethylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyethoxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Hydroxyethoxy)-3,4-dimethylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethoxy)-3,4-dimethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the compound’s structure allows it to undergo various chemical transformations, which can modulate its activity and effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: A similar compound with a hydroxyethoxy group and a methyl group attached to a propiophenone ring.
4-Hydroxy-3,4-dimethylcyclohexa-2,5-dien-1-one: A precursor in the synthesis of 4-(2-Hydroxyethoxy)-3,4-dimethylcyclohexa-2,5-dien-1-one.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
941282-94-6 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(2-hydroxyethoxy)-3,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O3/c1-8-7-9(12)3-4-10(8,2)13-6-5-11/h3-4,7,11H,5-6H2,1-2H3 |
InChI Key |
LYBKCRGYROJWAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=CC1(C)OCCO |
Origin of Product |
United States |
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